molecular formula C6H2BrClN2O B6282115 6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine CAS No. 1782797-89-0

6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine

Cat. No. B6282115
CAS RN: 1782797-89-0
M. Wt: 233.4
InChI Key:
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Description

“6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine” is a chemical compound with the molecular formula C6H2BrClN2O . It is a derivative of oxazolo[4,5-b]pyridine .


Synthesis Analysis

A one-step synthesis method of a similar compound, 6-bromo-3H-oxazolo[4,5-b]pyridine-2-ketone, has been reported . The method involves reacting oxazolo[4,5-b]pyridine-2(3H)-ketone with N-bromo-succinimide (NBS) in N,N-dimethyl formamide (DMF) solvent at a suitable temperature . The yield of this method can be up to 92% .


Molecular Structure Analysis

The molecular structure of “6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine” consists of a bromine atom and a chlorine atom attached to an oxazolo[5,4-b]pyridine ring .

Scientific Research Applications

Biological Receptor Antagonist

While not directly related to “6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine”, studies have shown that imidazo[4,5-b]pyridine derivatives can be evaluated as antagonists of various biological receptors AT 1 and AT 2, including angiotensin II . This suggests potential applications in the field of medicinal chemistry and drug discovery.

Crystallography

Oxazolo[5’,4’:4,5]pyrano[1,3 b]pyridine, a related compound, has been studied using crystallography . This suggests that “6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine” could also be of interest in crystallographic studies.

Safety and Hazards

The safety data sheet for a similar compound, 6-Bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine” could involve further exploration of its potential as a TRK inhibitor, given the related research on pyrazolo[3,4-b]pyridine derivatives . Additionally, further studies could investigate its synthesis, properties, and potential applications in various fields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine involves the synthesis of the oxazole ring followed by the pyridine ring. The bromo and chloro substituents are introduced in the final step.", "Starting Materials": [ "2-chloroacetyl chloride", "2-aminopyridine", "sodium hydroxide", "bromine" ], "Reaction": [ "Step 1: The 2-chloroacetyl chloride is reacted with sodium hydroxide to form 2-chloroacetic acid.", "Step 2: The 2-chloroacetic acid is then reacted with 2-aminopyridine to form 2-chloro-5-pyridin-2-yl-1,3-oxazole.", "Step 3: Bromine is added to the 2-chloro-5-pyridin-2-yl-1,3-oxazole to form 6-bromo-2-chloro-5-pyridin-2-yl-1,3-oxazole.", "Step 4: The 6-bromo-2-chloro-5-pyridin-2-yl-1,3-oxazole is then heated to form 6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine." ] }

CAS RN

1782797-89-0

Product Name

6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine

Molecular Formula

C6H2BrClN2O

Molecular Weight

233.4

Purity

0

Origin of Product

United States

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